molecular formula C14H17NO2 B2471801 1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol CAS No. 174003-70-4

1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol

Cat. No.: B2471801
CAS No.: 174003-70-4
M. Wt: 231.295
InChI Key: HMWQSDBOCWOADU-UHFFFAOYSA-N
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Description

1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol is a chemical compound with a complex structure that includes a naphthalene ring, a methylamino group, and a propanol backbone

Properties

IUPAC Name

1-(methylamino)-3-naphthalen-1-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-15-9-12(16)10-17-14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12,15-16H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWQSDBOCWOADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction for Dimethylamino Ketone Synthesis

The Mannich reaction serves as a foundational step in one of the primary synthetic routes. This three-component condensation involves 2-acetylthiophene, formaldehyde, and dimethylamine to form the dimethylamino ketone intermediate (Compound 4). The reaction proceeds in polar aprotic solvents such as ethanol or toluene under reflux conditions (60–70°C), yielding the tertiary amine ketone with moderate efficiency. A key challenge in this step is the formation of byproducts due to excess formaldehyde, necessitating precise stoichiometric control.

Retromichael/Michael Reaction with Methylamine

The dimethylamino ketone undergoes a retromichael/Michael reaction with excess methylamine to yield 3-methylamino-1-(2-thienyl)-1-propanone (Compound 5). This step exploits the nucleophilic displacement of the dimethylamino group by methylamine, driven by the use of a 40% aqueous methylamine solution and elevated temperatures (60–70°C). The reaction’s success hinges on maintaining a large excess of methylamine to favor complete substitution, achieving conversions exceeding 85%.

Enantioselective Reduction to Amino Alcohol

The ketone intermediate is subsequently reduced to the desired (S)-enantiomer of 1-(methylamino)-3-(thienyl)propan-2-ol using microbial dehydrogenases. For example, Rhodococcus erythropolis dehydrogenases catalyze the reduction in aqueous ethanol at pH 7.0–7.5, producing the amino alcohol with 72% enantiomeric excess (ee) and 74% yield. While this method avoids expensive metal catalysts, the moderate ee necessitates additional purification steps, such as recrystallization, to achieve pharmaceutical-grade purity.

Friedel-Crafts Acylation and Methylamine Substitution

Friedel-Crafts Acylation of Thiophene

An alternative route begins with the Friedel-Crafts acylation of thiophene using 3-chloropropionyl chloride in the presence of Lewis acids like aluminum chloride. This reaction forms 3-chloro-1-(2-thienyl)propan-1-one (Compound 7) with high regioselectivity due to thiophene’s electron-rich aromatic system. The reaction is conducted in dichloromethane at 0–5°C to minimize side reactions, yielding the chloroketone in 82% purity.

Nucleophilic Displacement with Methylamine

The chloroketone undergoes nucleophilic substitution with methylamine in ethanol under reflux, replacing the chloride group with methylamino to form 3-methylamino-1-(2-thienyl)-1-propanone. This step requires a 2:1 molar ratio of methylamine to chloroketone to drive the reaction to completion, achieving 78% isolated yield. The resulting ketone is then subjected to enzymatic reduction as described in Section 1.3.

Asymmetric Hydrogenation Using Transition Metal Catalysts

Synthesis of Substituted Amino Ketone Precursors

A distinct approach involves the preparation of a substituted amino ketone (Formula I) via condensation of 2-acetylthiophene with methylamine and formaldehyde. This one-pot reaction eliminates the need for isolation of intermediates, streamlining the process. The amino ketone is obtained as a hydrochloride salt with 89% yield after crystallization from isopropanol.

Enantioselective Hydrogenation with Chiral Catalysts

The amino ketone undergoes asymmetric hydrogenation using a ruthenium-based catalyst coordinated to (R)-3,5-xylylBINAP and (2R)-DAIPEN ligands. Conducted in methanol under 50 bar hydrogen pressure at 50°C, this step achieves >98% conversion and 96.4% enantiomeric excess. The chiral catalyst’s robustness allows for recycling over five cycles without significant loss in activity, enhancing cost-efficiency.

Method Catalyst/Reagent Yield Enantiomeric Excess Reference
Microbial Dehydrogenase Rhodococcus erythropolis 74% 72% ee
Asymmetric Hydrogenation RuCl₂-(R)-BINAP 96.4% >98% ee

Comparative Analysis of Synthetic Routes

Cost and Scalability

The enzymatic reduction method (Section 1.3) offers advantages in environmental sustainability but suffers from higher production costs due to biocatalyst procurement and lower ee. In contrast, asymmetric hydrogenation (Section 3.2) provides superior stereoselectivity and scalability, albeit with higher initial investment in chiral ligands.

Process Complexity

The Friedel-Crafts route (Section 2) involves hazardous reagents like aluminum chloride, complicating waste management. The Mannich-based route (Section 1) requires meticulous control over reaction stoichiometry to avoid byproducts, whereas the hydrogenation approach (Section 3) benefits from simpler purification steps.

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene structure.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds.

Scientific Research Applications

1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yloxy)propan-2-ol: Lacks the methylamino group, resulting in different chemical properties and reactivity.

    1-(Methylamino)-2-(naphthalen-1-yloxy)ethanol: Similar structure but with an ethanol backbone instead of propanol.

    1-(Methylamino)-3-(naphthalen-2-yloxy)propan-2-ol: The naphthalene ring is substituted at a different position, affecting its chemical behavior.

Uniqueness

1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and receptor interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a naphthalene moiety linked to a propanol backbone with a methylamino group. This configuration allows for various interactions with biological targets, making it a subject of extensive research.

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Binding : The compound interacts with specific receptors, potentially modulating their activity. This interaction can influence various signaling pathways, including those related to cell growth and apoptosis.
  • Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes, which may play a role in its anticancer properties .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, analogs of this compound have shown efficacy in inducing cell death across various cancer cell lines, including lung, prostate, and colorectal cancers. The mechanisms identified include:

  • Induction of Necrosis and Apoptosis : Research indicates that these compounds can trigger both necroptosis (a form of programmed necrosis) and apoptosis (programmed cell death), depending on the cancer type .
  • Cell Cycle Arrest : The compound has been observed to arrest cancer cells at the G1 phase of the cell cycle, preventing proliferation .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
1-(Naphthalen-1-yloxy)propan-2-olLacks methylamino groupLimited anticancer activity
1-(Methylamino)-2-(naphthalen-1-yloxy)ethanolEthanol backbone instead of propanolSimilar receptor interactions
1-(Methylamino)-3-(naphthalen-2-yloxy)propan-2-olDifferent naphthalene substitutionPotential enzyme inhibition

Case Studies

Several case studies have demonstrated the effectiveness of compounds structurally related to this compound:

  • HUHS1015 Study : An analog showed significant anticancer effects in multiple human cancer cell lines, indicating that structural modifications can enhance biological efficacy. The study found that HUHS1015 induced cell death through both necrosis and apoptosis mechanisms, with less side effects compared to traditional chemotherapeutics .
  • Naftopidil Research : The parent compound naftopidil has been noted for its anticancer properties, suggesting that derivatives like this compound may share similar pathways for inhibiting tumor growth .

Q & A

Q. What are the standard laboratory synthesis protocols for 1-(Methylamino)-3-(naphthalen-1-yloxy)propan-2-ol?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 1-naphthol with a halogenated propanol derivative (e.g., epichlorohydrin) in the presence of a base like K₂CO₃ in DMF to form the naphthyloxy intermediate. The methylamino group is introduced via reaction with methylamine under controlled pH and temperature. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), and purification is achieved through solvent extraction and reduced-pressure distillation .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation employs:

  • X-ray crystallography to determine bond lengths and angles (e.g., C1–C11: 1.47 Å, C11–O1–H1: 109.5°) .
  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions, such as the methylamino proton signal at δ 2.3–2.5 ppm and naphthalene aromatic protons at δ 6.8–8.2 ppm.
  • High-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₄H₁₇NO₂) and molecular weight (231.29 g/mol) .

Q. What are the primary biological targets and pharmacological screening methods for this compound?

The compound is structurally analogous to β-adrenergic receptor antagonists (e.g., propranolol). Researchers assess its binding affinity via radioligand displacement assays using ³H-dihydroalprenolol in isolated cardiomyocyte membranes. Functional activity is tested in vitro using cAMP inhibition assays in HEK293 cells expressing β₁/β₂-adrenergic receptors .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

Achieving high enantiomeric excess (ee) is challenging due to the chiral center at the propan-2-ol moiety. Strategies include:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to favor the (R)- or (S)-enantiomer.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer.
  • Chromatographic separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to isolate enantiomers .

Q. How should contradictory toxicological data from in vivo studies be analyzed?

Discrepancies in systemic effects (e.g., hepatic vs. renal toxicity) across studies may arise from differences in exposure routes (oral vs. inhalation) or species-specific metabolism. Researchers should:

  • Conduct toxicokinetic profiling to compare metabolite distributions.
  • Use transcriptomic analysis (RNA-seq) to identify organ-specific pathways (e.g., CYP450 enzymes in the liver).
  • Validate findings using interspecies extrapolation models (e.g., physiologically based pharmacokinetic modeling) .

Q. What computational methods predict the compound’s physicochemical properties and bioactivity?

Advanced tools include:

  • Quantum chemical calculations (DFT) to optimize geometry and calculate dipole moments.
  • QSAR/QSPR models to correlate structural descriptors (e.g., logP, polar surface area) with solubility and permeability.
  • Neural networks trained on PubChem data to predict binding affinities for off-target receptors (e.g., serotonin transporters) .

Methodological Considerations

  • Safety Protocols : Handle the compound under fume hoods with PPE (gloves, goggles) due to acute toxicity (H302, H315) and respiratory irritation risks (H335). Store at 2–8°C in airtight containers .
  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) and pharmacological results with published β-blocker studies to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.